Methyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate
Overview
Description
Methyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate is a useful research compound. Its molecular formula is C20H20N2O3 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
NMR and X-ray Structural Characterization
Research has characterized spiro[pyrrolidine-2,3′-oxindoles], compounds closely related to the one , through NMR, mass spectral, and X-ray structural analyses. These methodologies provide deep insights into the chemical structure and potential reactivity of such compounds, indicating their utility in the synthesis of complex molecular architectures (Laihia et al., 2006).
Novel Spiro Compound Synthesis
Studies have demonstrated the synthesis of novel spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives via 1,3-dipolar cycloaddition reactions. This highlights the compound's role in generating new molecular structures that could be of interest in medicinal chemistry and materials science (Poomathi et al., 2015).
One-Pot Synthesis Approaches
One-pot synthesis methods have been developed for creating complex spiro compounds, such as spiro pyrano[2,3-d][1,3]thiazolo[3,2-a]pyrimidine derivatives. Such methodologies streamline the production of these compounds, potentially making them more accessible for further research and application (Li et al., 2014).
Structural Analysis and Derivatives
Further studies have focused on synthesizing and analyzing derivatives of 1,3-dihydrospiro[2H-indole-2,2′-pyrrolidine], providing insights into the versatility of spiro compounds for chemical synthesis. These derivatives could serve as key intermediates in the development of new pharmaceuticals or materials (Shachkus et al., 1989).
Organocatalytic Synthesis
Research into organocatalytic approaches for synthesizing spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity underscores the compound's potential in the creation of biologically active molecules. Such methods offer efficient routes to a wide range of spirooxindole derivatives, which are important in drug discovery and development (Chen et al., 2009).
Mechanism of Action
- The compound’s primary targets are not explicitly mentioned in the available literature. However, it belongs to the indole derivative family, which has diverse biological activities .
- We can infer that it likely affects cellular processes due to its cytotoxic potential against leukemia cell lines .
- However, indole derivatives are promising candidates for cancer therapy, given their natural abundance and known pharmacological activity .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Properties
IUPAC Name |
methyl 1'-benzyl-2-oxospiro[1H-indole-3,5'-pyrrolidine]-3'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-25-18(23)15-11-20(16-9-5-6-10-17(16)21-19(20)24)22(13-15)12-14-7-3-2-4-8-14/h2-10,15H,11-13H2,1H3,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHUKCPBBFCJFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C3=CC=CC=C3NC2=O)N(C1)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601111410 | |
Record name | Spiro[3H-indole-3,2′-pyrrolidine]-4′-carboxylic acid, 1,2-dihydro-2-oxo-1′-(phenylmethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601111410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261079-75-7 | |
Record name | Spiro[3H-indole-3,2′-pyrrolidine]-4′-carboxylic acid, 1,2-dihydro-2-oxo-1′-(phenylmethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261079-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[3H-indole-3,2′-pyrrolidine]-4′-carboxylic acid, 1,2-dihydro-2-oxo-1′-(phenylmethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601111410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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